4-[(4-ethoxyphenoxy)acetyl]morpholine
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Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives, including those similar to 4-[(4-ethoxyphenoxy)acetyl]morpholine, often involves complex reactions with specific reagents to introduce various functional groups or complete the morpholine ring formation. For instance, the synthesis of related compounds involves reactions under specific conditions, such as the use of chloroethyl morpholine hydrochloride with aryl tellurides or selenides in an inert atmosphere, to form new derivatives with potential applications in various fields including catalysis and material science (Singh et al., 2000), (Singh et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of morpholine derivatives, such as the title compound, can be conducted using various spectroscopic and crystallographic techniques. These studies provide insights into the conformation and spatial arrangement of atoms within the molecule, essential for understanding its reactivity and interactions with other molecules. Techniques such as X-ray crystallography have been employed to determine the structure of related morpholine derivatives, revealing specific geometric configurations and bonding patterns (Wu et al., 2008).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. These reactions can lead to the formation of complexes with metals, as seen in studies involving the synthesis of morpholine derivatives that complex with palladium(II) and mercury(II), showcasing the ligand capabilities of these compounds (Singh et al., 2000).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various industries. These properties can be tailored by modifying the molecular structure, for example, by introducing different substituents on the morpholine ring. Studies on related compounds provide insights into how structural changes can affect these physical properties (Dede et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of morpholine derivatives are influenced by their molecular structure. Detailed analysis of these properties is essential for their application in chemical synthesis, pharmaceuticals, and materials science. Investigations into related morpholine compounds have shed light on their potential uses based on their chemical behaviors (Singh et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The synthesis and study of morpholine derivatives continue to be an active area of research due to their widespread availability in natural products and biologically relevant compounds . Future research may focus on developing new synthetic methods, studying the biological activity of novel morpholine derivatives, and exploring their potential applications in medicine and other fields .
properties
IUPAC Name |
2-(4-ethoxyphenoxy)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-18-12-3-5-13(6-4-12)19-11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJNQCRCAFHDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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